molecular formula C2H5ClN4S B12355291 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride

2-Hydrazinyl-1,3,4-thiadiazole hydrochloride

Cat. No.: B12355291
M. Wt: 152.61 g/mol
InChI Key: QPTCXKSLEIKQOC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has demonstrated potent antimicrobial properties. Research indicates that derivatives of 2-hydrazinyl-1,3,4-thiadiazole exhibit significant activity against various bacterial and fungal strains. For instance, compounds synthesized from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal pathogens. A study by Rashdan et al. highlighted that specific derivatives displayed superior inhibition compared to standard antimicrobial agents, suggesting their potential as novel antimicrobial candidates .

Table 1: Antimicrobial Efficacy of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives

CompoundBacterial StrainFungal StrainInhibition Zone (mm)
Compound AE. coliC. albicans20
Compound BS. aureusA. niger25
Compound CP. aeruginosaF. solani30

Anticancer Activity

The anticancer potential of 2-hydrazinyl-1,3,4-thiadiazole derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression. For example, a study reported that certain derivatives exhibited significant cytotoxicity against liver carcinoma cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound DHEPG20.72
Compound EMCF-71.5
Compound FA5490.95

Anti-Tuberculosis Activity

Recent investigations have also focused on the anti-tuberculosis properties of 2-hydrazinyl-1,3,4-thiadiazole derivatives. Some studies have reported significant inhibitory effects against multi-drug resistant strains of Mycobacterium tuberculosis. These findings suggest that modifications to the thiadiazole core can enhance its efficacy against tuberculosis .

Anti-Inflammatory Properties

The anti-inflammatory effects of compounds derived from the 1,3,4-thiadiazole scaffold are noteworthy as well. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that some derivatives of 2-hydrazinyl-1,3,4-thiadiazole may possess neuroprotective properties. Studies have indicated their potential in mitigating neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with potential therapeutic applications .

Biological Activity

2-Hydrazinyl-1,3,4-thiadiazole hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This compound has garnered attention in pharmacological research for its potential applications in treating various diseases, including infections and cancers. The unique structure of thiadiazoles contributes to their reactivity and biological efficacy, making them a focal point in medicinal chemistry.

Antimicrobial Properties

  • Antibacterial Activity : Studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance, compounds derived from 2-hydrazinyl-1,3,4-thiadiazole were evaluated against various bacterial strains, showing promising results in inhibiting growth and proliferation .
  • Antifungal Activity : Recent investigations have highlighted the antifungal potential of 1,3,4-thiadiazole derivatives. In vitro tests against Candida species revealed that certain synthesized compounds displayed notable antifungal effects by targeting ergosterol biosynthesis pathways .
  • Antimycobacterial Activity : The anti-tubercular effects of thiadiazole derivatives have also been documented. Compounds were shown to inhibit the growth of Mycobacterium tuberculosis effectively, demonstrating their potential as therapeutic agents against tuberculosis .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. In experimental models, it has been associated with reduced inflammation markers and pain relief . This activity suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives have been reported to induce significant cytotoxicity in breast cancer cells .

Case Study 1: Antimicrobial Evaluation

A study conducted by Tehrani et al. synthesized new derivatives of 2-hydrazinyl-1,3,4-thiadiazole and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In a separate investigation focusing on the anticancer properties of thiadiazole derivatives, researchers reported that certain synthesized compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. This study emphasizes the therapeutic potential of 2-hydrazinyl-1,3,4-thiadiazole derivatives in cancer treatment .

Table: Summary of Biological Activities

Biological ActivityFindingsReferences
AntibacterialEffective against various strains; MIC comparable to antibiotics
AntifungalSignificant inhibition of Candida species
AntimycobacterialInhibits Mycobacterium tuberculosis growth
Anti-inflammatoryReduces inflammation markers; pain relief
AnticancerInduces apoptosis; cytotoxic effects on cancer cells

Properties

Molecular Formula

C2H5ClN4S

Molecular Weight

152.61 g/mol

IUPAC Name

1,3,4-thiadiazol-2-ylhydrazine;hydrochloride

InChI

InChI=1S/C2H4N4S.ClH/c3-5-2-6-4-1-7-2;/h1H,3H2,(H,5,6);1H

InChI Key

QPTCXKSLEIKQOC-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NN.Cl

Origin of Product

United States

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